molecular formula C19H18N4O4 B2506981 6-methyl-4-(3-nitrophenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333767-99-0

6-methyl-4-(3-nitrophenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2506981
CAS RN: 333767-99-0
M. Wt: 366.377
InChI Key: BLSDDDFBAHIOTI-UHFFFAOYSA-N
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Description

The compound is a tetrahydropyrimidine derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their antimicrobial and antifungal properties. These compounds typically feature a pyrimidine core with various substitutions that can significantly affect their chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives often involves multi-component reactions, as seen in the synthesis of N,6-diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and 6-aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides . These reactions typically include acetoacetanilides, aromatic aldehydes, and urea or N-methylurea. The synthesis pathways can vary in complexity, from a four-step process to a more involved nine-step sequence .

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques such as single-crystal X-ray diffraction (SC-XRD) . These studies reveal the tautomeric forms of the compounds and provide insight into the crystal packing and intermolecular interactions, such as hydrogen bonding, which can influence the stability and reactivity of the molecules.

Chemical Reactions Analysis

The chemical reactions involving tetrahydropyrimidine derivatives can include regioselective oxidative dehydrogenation, as reported for the synthesis of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate . This process can alter the electronic structure and reactivity of the compound, potentially affecting its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are closely related to their molecular structure. The presence of different substituents can influence properties such as solubility, melting point, and reactivity. The intermolecular interactions observed in crystal structures can also provide information about the compound's behavior in the solid state . Hirshfeld surface analysis is a useful tool for visualizing these interactions and understanding the molecular packing in the crystal lattice .

Scientific Research Applications

Antidiabetic Applications

A study by Lalpara et al. (2021) synthesized a series of N-substituted dihydropyrimidine derivatives, characterized by spectroscopic methods, and evaluated for in vitro antidiabetic activity using the α-amylase inhibition assay. These compounds represent a significant area of research for developing new antidiabetic medications.

Antimicrobial and Antifungal Activities

Research by Zamaraeva et al. (2015) and Gein et al. (2013) has synthesized dihydropyrimidine derivatives to test against Candida albicans and various microbial strains. Their findings suggest potential applications in treating fungal infections and contributing to antimicrobial drug development.

Anticancer Activity

Verma and Verma (2022) explored novel pyrimidine derivatives clubbed with thiazolidinone, examining their antimicrobial and anticancer efficacy against various bacterial and fungal strains, including HeLa cervical cancer cell lines. Their studies highlighted compounds exhibiting potent anticancer activity, indicating the therapeutic potential of these derivatives in oncology (Verma & Verma, 2022).

Synthesis and Chemical Properties

Significant work has been done on the synthesis and chemical characterization of dihydropyrimidine compounds. For instance, O'callaghan et al. (1999) and Chen, Liu, & Wang (2012) have explored novel synthetic pathways and modifications of the Biginelli reaction, enhancing the yield and efficiency of producing such compounds.

Structural Analysis

The crystal structure and quantum chemical analysis of dihydropyrimidine derivatives have been studied to understand their molecular conformations and interactions within the crystal lattice. For example, Rajarajeswari, Kumar, & Katrahalli (2020) investigated the molecular structure through X-ray diffraction, providing insight into the compound's stability and reactivity based on its crystalline structure.

properties

IUPAC Name

6-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11-6-3-4-9-15(11)21-18(24)16-12(2)20-19(25)22-17(16)13-7-5-8-14(10-13)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSDDDFBAHIOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-(3-nitrophenyl)-2-oxo-N-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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